molecular formula C21H47NO9Si B12674169 10,10-Bis(2-(2-ethoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine CAS No. 88127-80-4

10,10-Bis(2-(2-ethoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine

Cat. No.: B12674169
CAS No.: 88127-80-4
M. Wt: 485.7 g/mol
InChI Key: PSEYDFDQUJPHJH-UHFFFAOYSA-N
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Description

10,10-Bis(2-(2-ethoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine is a complex organosilicon compound. This compound is characterized by its unique structure, which includes multiple ethoxyethoxy groups and a silatridecan backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10-Bis(2-(2-ethoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in the synthesis include ethylene oxide, ethyl alcohol, and silicon-based precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also crucial due to the potential hazards associated with handling reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

10,10-Bis(2-(2-ethoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction could produce silane compounds.

Scientific Research Applications

10,10-Bis(2-(2-ethoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for the synthesis of other organosilicon compounds.

    Biology: The compound is used in the study of silicon-based biochemistry and its interactions with biological molecules.

    Industry: It is used in the development of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism by which 10,10-Bis(2-(2-ethoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine exerts its effects involves interactions with various molecular targets. The ethoxyethoxy groups enhance its solubility and reactivity, allowing it to participate in a range of chemical reactions. The silicon backbone provides stability and unique electronic properties, making it suitable for specialized applications.

Comparison with Similar Compounds

Similar Compounds

  • 10,10-Bis(2-(2-methoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine
  • 10,10-Bis(2-(2-propoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine

Uniqueness

Compared to similar compounds, 10,10-Bis(2-(2-ethoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine offers a balance of solubility and reactivity due to its ethoxyethoxy groups. This makes it particularly useful in applications requiring both stability and high reactivity.

Properties

CAS No.

88127-80-4

Molecular Formula

C21H47NO9Si

Molecular Weight

485.7 g/mol

IUPAC Name

3-[tris[2-(2-ethoxyethoxy)ethoxy]silyl]propan-1-amine

InChI

InChI=1S/C21H47NO9Si/c1-4-23-9-12-26-15-18-29-32(21-7-8-22,30-19-16-27-13-10-24-5-2)31-20-17-28-14-11-25-6-3/h4-22H2,1-3H3

InChI Key

PSEYDFDQUJPHJH-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCO[Si](CCCN)(OCCOCCOCC)OCCOCCOCC

Origin of Product

United States

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